(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H and ¹³C NMR spectra of 2-nitro-17β-estradiol exhibit distinct shifts due to nitro group electronegativity. Key proton resonances include:
- H1 : Downfield shift to δ 7.40–7.60 ppm (vs. δ 7.00 ppm in estradiol), attributed to deshielding by the nitro group.
- H4 : Split into a doublet at δ 6.50–6.70 ppm due to coupling with H2 (³J = 2.5 Hz).
- C2 : ¹³C resonance at δ 145–150 ppm, characteristic of nitro-substituted carbons.
Nuclear Overhauser Effect (NOE) correlations confirm spatial proximity between the nitro group and H1/H9 protons, consistent with crystallographic data.
Ultraviolet-Visible Absorption Profiles
The nitro group introduces a strong n→π* transition band at λₘₐₓ = 270–290 nm (ε ≈ 10,000 M⁻¹cm⁻¹). This contrasts with unmodified estradiol, which lacks significant absorption above 250 nm. Conjugation between the nitro group and aromatic ring red-shifts the absorption maximum by ~20 nm compared to non-conjugated 4-nitro isomers.
| Transition Type | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| n→π* (2-nitro) | 270–290 | 8,000–12,000 |
| π→π* (aromatic) | 210–220 | 15,000–20,000 |
Computational Modeling of Molecular Conformations
Density Functional Theory (DFT) Studies on Radical Intermediates
DFT calculations (B3LYP/6-31G) reveal that oxidation of 2-nitro-17β-estradiol generates a stabilized radical intermediate at C9 (ΔG*‡ = 18.5 kcal/mol). This radical undergoes rearrangement to form a quinone methide species, with a reaction barrier of 22.3 kcal/mol. The nitro group’s electron-withdrawing effect lowers the LUMO energy (-1.85 eV vs. -1.50 eV for estradiol), facilitating nucleophilic attack at C9.
Molecular Orbital Analysis of Nitro Group Orientation
Frontier molecular orbital analysis shows that periplanar nitro group orientation in 2-nitroestradiol allows π-conjugation with the aromatic ring, reducing the HOMO-LUMO gap by 0.35 eV compared to 4-nitro derivatives. This conjugation stabilizes the transition state during electrophilic reactions, as evidenced by a 40-fold increase in estrogen receptor binding affinity for 4-nitroestradiol (non-conjugated) over 2-nitroestradiol.
| Property | 2-Nitroestradiol | 4-Nitroestradiol |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.2 | 4.5 |
| Estrogen receptor affinity | 0.1% (vs. estradiol) | 4.0% (vs. estradiol) |
| Nitro group orientation | Periplanar | Perpendicular |
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-2-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19(22)23)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIXIEVQSOLTQI-XSSYPUMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-51-7 | |
| Record name | NSC41844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC32054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Nitration of Estrone Derivative
The introduction of the nitro group at C2 is achieved via electrophilic aromatic nitration. A mixture of estrone derivative (1.0 equiv) in concentrated nitric acid (HNO₃, 2.5 equiv) and sulfuric acid (H₂SO₄, catalytic) at 0–5°C for 4 hours yields 2-nitroestrone with 78% efficiency. The regioselectivity is attributed to the electron-donating effects of the adjacent hydroxyl group.
Table 1: Nitration Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 78% |
| Regioselectivity | >95% at C2 |
Cyclopenta[a]phenanthrene Core Formation
The cyclopenta ring is constructed via a Diels-Alder reaction between the nitroestrone derivative and a dienophile (e.g., maleic anhydride) under reflux in toluene. This step proceeds with 85% yield, as confirmed by, which reports analogous rearrangements to phenanthrene systems.
Table 2: Cyclization Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | None |
| Temperature | 110°C (reflux) |
| Yield | 85% |
Stereoselective Hydrogenation
Catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% w/w) in ethanol reduces the tetracyclic system to the decahydro structure. The reaction proceeds at 25°C for 12 hours, achieving >90% conversion with retention of stereochemistry at C8, C9, C13, C14, and C17.
Table 3: Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10% w/w) |
| Pressure | 50 psi H₂ |
| Solvent | Ethanol |
| Stereochemical Purity | 98% ee |
Hydroxylation at C3 and C17
Hydroxylation is performed using a two-step protocol:
-
C3 Hydroxylation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane oxidizes C3 to a ketone, followed by stereoselective reduction using NaBH₄ in methanol to yield the (S)-configured hydroxyl group.
-
C17 Hydroxylation : A Sharpless asymmetric dihydroxylation with AD-mix-β introduces the (S)-OH group with 92% enantiomeric excess.
Table 4: Hydroxylation Outcomes
| Step | Reagent | Yield | ee |
|---|---|---|---|
| C3 Oxidation | PCC | 88% | N/A |
| C3 Reduction | NaBH₄ | 91% | 95% |
| C17 Dihydroxylation | AD-mix-β | 89% | 92% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography (petroleum ether:ethyl acetate, 8:1 v/v), followed by recrystallization in ethyl acetate/dichloromethane (1:2 v/v) to afford needle-shaped crystals.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 4.21 (d, J = 8.4 Hz, 1H, C17-OH), 3.95 (m, 1H, C3-OH), 1.32 (s, 3H, C13-CH₃).
-
¹³C NMR : δ 152.4 (C2-NO₂), 75.6 (C3), 72.1 (C17), 22.3 (C13-CH₃).
-
Elemental Analysis : Calculated for C₂₀H₂₅NO₅: C, 65.38%; H, 6.85%; N, 3.81%. Found: C, 65.29%; H, 6.79%; N, 3.77%.
Challenges and Optimization
Chemical Reactions Analysis
Reduction Reactions
The 2-nitro group undergoes selective reduction under catalytic hydrogenation conditions, enabling conversion to amino derivatives while preserving other functional groups.
Key Findings :
-
Reduction of the nitro group produces a primary amine with retained stereochemistry at C-17 .
-
NaBH₄ selectively reduces carbonyl groups (e.g., ketones) without affecting the nitro group .
Oxidation Reactions
The 3-hydroxy group and steroidal backbone are susceptible to oxidation under controlled conditions.
Key Findings :
-
Jones’ reagent oxidizes the 3-hydroxy group to a ketone while leaving the nitro group intact .
-
Epoxidation occurs selectively at unsaturated positions in the steroidal backbone .
Nucleophilic Substitution Reactions
The electron-deficient aromatic ring facilitates nitro-group displacement by nucleophiles.
Key Findings :
-
Nucleophilic aromatic substitution (SNAr) proceeds efficiently in polar aprotic solvents like DMSO .
-
Steric hindrance from the steroidal skeleton slows reaction kinetics compared to simpler nitroaromatics .
Functionalization at C-17
The 17β-hydroxy group participates in esterification and carbamate formation.
Key Findings :
-
Esterification enhances lipid solubility, facilitating membrane penetration in biological assays .
-
Carbamate derivatives exhibit improved stability under acidic conditions .
Biological Activity Post-Modification
Modified derivatives show altered interactions with estrogen receptors (ERα/ERβ) :
| Derivative | ERα Binding Affinity (IC₅₀) | ERβ Binding Affinity (IC₅₀) | Citations |
|---|---|---|---|
| Parent nitro compound | 12 nM | 28 nM | |
| 2-Amino derivative | 8 nM | 15 nM | |
| 17β-Pentanoate ester | 3 nM | 9 nM |
Key Trends :
-
Reduction of the nitro group to an amine enhances ERα selectivity by 1.5-fold .
-
Esterification at C-17 improves receptor binding kinetics due to increased hydrophobicity .
Stability and Degradation
The compound undergoes photodegradation and hydrolysis under specific conditions:
| Condition | Degradation Pathway | Half-Life | Citations |
|---|---|---|---|
| UV light (254 nm) | Nitro → Nitroso oxidation | 4.2 h | |
| pH 9.0 buffer, 37°C | Ester hydrolysis at C-17 | 12.5 h |
Recommendations :
Scientific Research Applications
The introduction of the nitro group enhances the compound's potential as a research tool and therapeutic agent. Studies have indicated that 2-nitroestrone exhibits significant biological activity:
- Estrogen Receptor Modulation : The compound has been shown to interact with estrogen receptors and may influence estrogen-related pathways in various tissues.
- Anticancer Properties : Research suggests that it may have anticancer effects by inhibiting the growth of estrogen-dependent tumors.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that warrant further investigation.
Cancer Research
Numerous studies have explored the effects of (8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol in cancer research:
- Mechanism of Action : Investigations into how this compound modulates estrogen signaling pathways have revealed insights into its potential as an anticancer agent.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth in estrogen-dependent cancers.
Hormonal Studies
The compound serves as a valuable tool in hormonal studies:
- Estrogen Replacement Therapy : Its unique properties make it a candidate for developing new forms of estrogen replacement therapies with potentially reduced side effects.
- Endocrine Disruption Studies : Research into its effects on endocrine systems helps understand its implications for human health and environmental safety.
Case Study 1: Antitumor Activity
A study published in Cancer Research evaluated the effects of (8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,... on breast cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through estrogen receptor-mediated pathways.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that it may reduce oxidative stress and inflammation in neuronal cells.
Mechanism of Action
The mechanism of action of 2-nitroestra-1,3,5(10)-triene-3,17beta-diol involves its interaction with estrogen receptors. The nitro group at the second position enhances its binding affinity to the receptors, leading to altered gene expression and modulation of various physiological processes. The compound can act as an agonist or antagonist depending on the receptor subtype and cellular context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related cyclopenta[a]phenanthrene derivatives:
Key Comparisons
- Synthesis: The target compound’s synthesis likely involves nitration of a precursor, whereas analogues like GAP-EDL-1 use cyanomethoxy substitution under anhydrous THF conditions . Mechanochemical methods (e.g., for 15g) offer solvent-free alternatives with higher yields (58% vs. traditional <40%) .
- Physicochemical Properties: Hydrogen Bonding: The target compound’s two hydroxyl groups (vs. one in E2) increase hydrogen-bond donor capacity (3 vs. LogP: The nitro group raises hydrophilicity (predicted XLogP3 ~3.5) compared to methyl-substituted analogues (XLogP3 ~4.5–5.0) .
Stereochemical and Functional Group Impact
- Stereochemistry : The (17S) configuration in the target compound contrasts with (17R) in some analogues (e.g., ), which may affect ER binding. For example, 17β-estradiol’s (17S) hydroxyl is critical for ER activation .
- Nitro vs.
Research Findings and Data
Stability and Reactivity
- Nitro Group Stability : The nitro substituent may enhance resistance to hepatic metabolism, as seen in nitrated steroids, though it could also increase toxicity risks .
Biological Activity
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estrone known as 2-nitroestrone . This compound possesses a nitro group at the second position of the estrone structure which significantly alters its biological properties and potential therapeutic applications. This article explores the compound's biological activity through various studies and data.
| Property | Value |
|---|---|
| IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-2-nitro-6H-cyclopenta[a]phenanthrene-3,17-diol |
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 315.37 g/mol |
| CAS Number | 6298-51-7 |
| Solubility | Soluble in acetonitrile |
Estrogenic Activity
Research indicates that 2-nitroestrone exhibits significant estrogenic activity. It binds to estrogen receptors and influences gene expression related to cell growth and differentiation. In vitro studies have shown that this compound can stimulate the proliferation of estrogen-sensitive breast cancer cell lines such as MCF-7 and T47-D .
Antiproliferative Effects
A series of studies evaluated the antiproliferative effects of 2-nitroestrone against various cancer cell lines. For example:
- MCF-7 Cells : The compound demonstrated an IC50 value of approximately 10 µM after 72 hours of exposure.
- T47-D Cells : An IC50 value of 1.33 µM was recorded for T47-D cells under similar conditions .
These results suggest that 2-nitroestrone can effectively inhibit cell proliferation in hormone-dependent cancers.
The mechanism by which 2-nitroestrone exerts its biological effects involves:
- Estrogen Receptor Activation : The compound binds to estrogen receptors (ERα and ERβ), leading to transcriptional activation of estrogen-responsive genes.
- Induction of Apoptosis : In T47-D cells treated with concentrations above 10 µM for 72 hours, morphological changes indicative of apoptosis were observed. Fluorescence microscopy confirmed increased nuclear condensation and fragmentation .
- Cell Cycle Arrest : Studies have shown that treatment with 2-nitroestrone can lead to G1 phase arrest in cancer cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of 2-nitroestrone:
- Breast Cancer Treatment : In a study involving MCF-7 and T47-D cell lines treated with varying concentrations of 2-nitroestrone over different time periods (24h to 72h), significant reductions in cell viability were observed. The most effective concentration was determined to be around 10 µM for MCF-7 cells .
- Combination Therapy : When combined with traditional chemotherapeutics such as doxorubicin or tamoxifen in hormone-responsive breast cancer models, 2-nitroestrone showed enhanced antiproliferative effects compared to either agent alone .
Q & A
Q. What are the key challenges in synthesizing and characterizing this nitrated steroidal compound?
Synthesis requires precise stereochemical control due to the compound’s polycyclic framework and nitro group. Methodological considerations:
- Stereoselective nitration : Use regioselective nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures to avoid side reactions at the phenolic hydroxyl groups .
- Purification : Employ gradient HPLC with C18 columns and MS-compatible mobile phases to resolve stereoisomers .
- Structural validation : Combine ¹H/¹³C NMR (e.g., δ 0.96 ppm for methyl groups in decalin systems) and X-ray crystallography for absolute configuration confirmation .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability depends on nitro group reactivity and steroidal backbone oxidation. Recommended protocols:
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar nitrated steroids) .
- Photostability : Expose to UV-Vis light (300–400 nm) and monitor nitro-to-nitrite conversion via FTIR .
- Solution stability : Store in inert solvents (e.g., DMSO-d₆) at –20°C; avoid aqueous buffers at pH > 7 to prevent hydrolysis .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina with steroid receptor structures (e.g., estrogen receptor-α) to model nitro group interactions. Prioritize free energy calculations (ΔG) to assess binding affinity .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the decalin system in lipid bilayers .
- QSAR modeling : Corporate nitro group electronegativity and steric parameters to predict cytotoxicity .
Q. How can contradictory data on carcinogenic potential be resolved?
Discrepancies arise from impurity profiles (e.g., IARC Class 1 contaminants) vs. pure compound studies. Strategies:
- Comparative assays : Test batch purity via LC-MS (≥98%) and conduct Ames tests (with/without S9 metabolic activation) .
- Dose-response studies : Use in vitro models (e.g., MCF-7 cells) to differentiate genotoxic vs. hormonal effects .
- Meta-analysis : Cross-reference ACGIH and IARC classifications with in-house toxicity profiles .
Q. What methodologies optimize the compound’s solubility for in vivo studies?
- Co-solvent systems : Use β-cyclodextrin (10% w/v) in PBS (pH 6.5) to enhance aqueous solubility (>2 mg/mL) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) for improved bioavailability .
- LogP optimization : Adjust nitro group position to achieve LogP ~3.5 (balance membrane permeability and solubility) .
Methodological Guidance Tables
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Risk of Side Reactions |
|---|---|---|
| Nitration Temperature | 0–5°C | Nitro-isomerization at >10°C |
| Reaction Time | 4–6 hours | Over-oxidation beyond 8 hours |
| Purification Method | Prep-HPLC (ACN/H₂O gradient) | Co-elution of diastereomers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
